N-Phenyl-1-naphthylamine
Overview
Description
N-Phenyl-1-naphthylamine: is an aromatic amine with the chemical formula C₁₆H₁₃N . It is a crystalline solid that is primarily used as an antioxidant in rubber, greases, lubricating oil, and transformer oil . This compound is also notable for its binding affinity in mouse major urinary protein .
Mechanism of Action
Target of Action
N-Phenyl-1-naphthylamine (NPN) primarily targets the hydrophobic regions of cell membranes . It is used as a hydrophobic probe to study the phase transitions of membrane lipids in whole cells .
Mode of Action
NPN interacts with its targets by binding to the hydrophobic regions of cell membranes . This binding process results in the compound becoming fluorescent . In the case of mouse major urinary protein (MUP), there is just enough room for the amine group of NPN to make a water-mediated hydrogen bond to Tyr120 .
Result of Action
The binding of NPN to the hydrophobic regions of cell membranes results in the compound becoming fluorescent . This fluorescence can be used to study the phase transitions of membrane lipids in whole cells . In addition, NPN’s interaction with cell membranes can lead to increased membrane permeability and damage to membrane integrity .
Action Environment
The action of NPN can be influenced by environmental factors. For instance, NPN is stable under normal conditions of use . It should be prevented from contact with oxidizing agents, reducing agents, acids, and bases . Extremes of temperature and direct sunlight should also be avoided . Heating to decomposition may release carbon monoxide, carbon dioxide, and nitrogen oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-1-naphthylamine can be synthesized by reacting aniline with 1-naphthylamine in the liquid phase at temperatures ranging from 100°C to 400°C under normal pressure . A catalyst mixture comprising boron and fluorine is employed in this reaction . The catalyst can be recovered and reused, and the reaction can be carried out either discontinuously or continuously .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods, often involving the reaction of aniline and 1-naphthylamine with catalysts such as boron and fluorine-containing compounds . The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antioxidant in various applications .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1-naphthylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Peroxyl radicals are commonly used for oxidation reactions.
Substitution: Epichlorohydrin is used for substitution reactions involving this compound.
Major Products:
Scientific Research Applications
N-Phenyl-1-naphthylamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-Phenyl-1-naphthylamine is compared with other similar compounds such as:
N-Phenyl-2-naphthylamine: This compound has a similar structure but different antioxidant parameters, including hydrogen dissociation energy and solubility parameter.
2-sec-butyl-4,5-dihydrothiazole (SBT): this compound binds 28 times tighter than SBT in mouse major urinary protein binding studies.
6-hydroxy-6-methyl-3-heptanone (HMH): Another compound used for comparison in binding affinity studies.
This compound is unique due to its high binding affinity and effectiveness as an antioxidant, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-phenylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVWYOYUZDUNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N, Array | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID2025892 | |
Record name | N-Phenyl-1-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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Physical Description |
N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS. | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Record name | 1-Naphthalenamine, N-phenyl- | |
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Record name | N-Phenyl-1-naphthylamine | |
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Boiling Point |
635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg | |
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Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |
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Flash Point |
Flash point > 200 °C | |
Record name | N-Phenyl-1-naphthylamine | |
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Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/ | |
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Impurities |
The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg). | |
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Color/Form |
Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules | |
CAS No. |
90-30-2 | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Melting Point |
144 °F (NTP, 1992), 61 °C, 62-63 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Phenyl-1-naphthylamine (this compound) is a hydrophobic fluorescent probe often used to study membrane fluidity and protein interactions. Its fluorescence intensity increases in hydrophobic environments, making it useful for detecting changes in membrane structure, protein conformation, and binding events. For example, this compound exhibits high affinity for the liquid expanded state of dipalmitoyl phosphatidylcholine monolayers but decreased affinity in the liquid condensed state []. Similarly, its fluorescence increases when bound to Escherichia coli phosphatidylethanolamine monolayers, with a notable decrease in affinity observed around 20 mN/m due to increased lipid packing [].
A: While the provided research excerpts do not explicitly mention the molecular formula and weight of this compound, they do highlight its structure. As its name suggests, this compound consists of a naphthalene ring system with a phenyl group attached to the nitrogen atom of a primary amine located at the 1-position of the naphthalene. The spectroscopic data, particularly fluorescence, is crucial for its application as a probe. this compound exhibits increased fluorescence intensity in hydrophobic environments [, , ], making it a valuable tool for studying membrane interactions and protein binding.
A: this compound demonstrates good compatibility with various biological systems, including cell membranes [, , ], liposomes [], and proteins []. Its stability allows for investigation of biological processes under diverse conditions. The research highlights its use in studying temperature-dependent changes in membrane fluidity [, ], pH-dependent protein folding [], and the impact of external factors like salts and EDTA on membrane permeability [, ]. Notably, this compound's application in thin-layer chromatography (TLC) for identifying allergens in occupational dermatitis cases emphasizes its versatility and compatibility with analytical techniques [].
A: The provided research excerpts do not indicate any catalytic properties of this compound. Its primary application, as highlighted in the provided research, is as a fluorescent probe to study biological systems and interactions [, , , , , ].
A: Yes, computational methods like DFT (Density Functional Theory) have been used to study this compound's potential as a dosimetry material for EPR (Electronic Paramagnetic Resonance) []. These studies utilize ab initio calculations and DFT to determine electronic structures, total energies, and binding dissociation energies, offering insights into the compound's behavior under radiation exposure []. Further, molecular docking studies have explored its interaction with proteins like β-lactoglobulin, elucidating the binding site, interaction forces, and potential influence on protein conformation [].
A: While the provided research doesn't delve into specific SAR studies for this compound, it highlights the importance of its structural features for its function as a fluorescent probe. Its hydrophobic nature, primarily due to the naphthalene and phenyl rings, dictates its affinity for hydrophobic environments like cell membranes [, ]. Modifications to these aromatic rings could potentially alter its hydrophobicity and, consequently, its interaction with biological systems.
A: While the provided excerpts do not explicitly detail the historical context of this compound research, its early application as a fluorescent probe for studying biological membranes dates back to the mid-20th century. Over time, its use has extended to investigate various cellular processes, including membrane fluidity, protein-ligand interactions, and transport mechanisms [, , , , , , , ]. The development of more sensitive and specific fluorescent probes may have overshadowed this compound's prominence in contemporary research. Nonetheless, its historical significance as a valuable tool for understanding biological systems remains.
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